molecular formula C27H30O15 B191638 Kaempferol-3-gluco-7-rhamnoside CAS No. 2392-95-2

Kaempferol-3-gluco-7-rhamnoside

Cat. No.: B191638
CAS No.: 2392-95-2
M. Wt: 598.5 g/mol
InChI Key: JZMDHNZJOZUDLG-QVBRAHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol is a natural product found in Lathyrus sativus, Ostericum sieboldii, and other organisms with data available.

Scientific Research Applications

Solubility Studies

Research has investigated the solubility of similar compounds in various solvent mixtures. For instance, Gong et al. (2012) studied the solubility of saccharides including (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal hydrate in ethanol-water solutions, observing increased solubility with rising temperature but decreased solubility with increasing ethanol mass fraction (Gong, Wang, Zhang, & Qu, 2012).

Structural and Spectroscopic Analysis

Aydın & Özpozan (2020) conducted a study on a structurally similar compound, focusing on its conformational, spectroscopic properties, and vibrational analysis using DFT methods. This work is crucial for understanding the physical and chemical characteristics of such compounds (Aydın & Özpozan, 2020).

Synthesis Approaches

Liu, Li, & Lu (2008) developed a synthesis method for a compound with a similar structure, emphasizing the avoidance of undesired isomers and the efficiency of the synthesis process. This research provides insights into the synthetic routes that could be applicable to the compound (Liu, Li, & Lu, 2008).

Density and Viscosity of Aqueous Solutions

Zhu, Ma, & Zhou (2010) explored the densities and viscosities of sugar alcohol aqueous solutions, including compounds similar to the one of interest. Their findings offer valuable data on the physical properties of these solutions, which can be essential for various applications (Zhu, Ma, & Zhou, 2010).

Properties

CAS No.

2392-95-2

Molecular Formula

C27H30O15

Molecular Weight

598.5 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1

InChI Key

JZMDHNZJOZUDLG-QVBRAHCHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Synonyms

7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  Kaempferol 3-O-β-D-glucopyranoside 7-O-α-L-rhamnopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol-3-gluco-7-rhamnoside
Reactant of Route 2
Kaempferol-3-gluco-7-rhamnoside
Reactant of Route 3
Kaempferol-3-gluco-7-rhamnoside
Reactant of Route 4
Kaempferol-3-gluco-7-rhamnoside
Reactant of Route 5
Kaempferol-3-gluco-7-rhamnoside
Reactant of Route 6
Kaempferol-3-gluco-7-rhamnoside

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